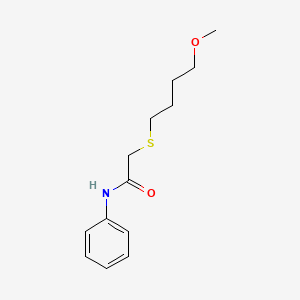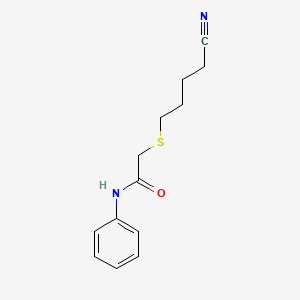![molecular formula C14H25N3O2S B6708366 1-(3-Ethylsulfanylpropyl)-3-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6708366.png)
1-(3-Ethylsulfanylpropyl)-3-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The urea group can be introduced by reacting the pyrrolidinone intermediate with an isocyanate derivative.
- Reaction conditions: This step often requires mild heating and the presence of a base such as triethylamine.
Attachment of the Ethylsulfanylpropyl Group:
- The final step involves the alkylation of the urea intermediate with 3-ethylsulfanylpropyl bromide.
- Reaction conditions: This reaction can be carried out in an aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethylsulfanylpropyl)-3-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Pyrrolidinone Ring:
- Starting from a suitable precursor such as 2-methylcyclopropylamine, the pyrrolidinone ring can be formed through a cyclization reaction.
- Reaction conditions: Cyclization can be achieved using reagents like acetic anhydride under reflux conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethylsulfanylpropyl)-3-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: N-alkylated or N-acylated urea derivatives.
Scientific Research Applications
1-(3-Ethylsulfanylpropyl)-3-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]urea has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may impart biological activity.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its structural properties may be useful in the development of new materials with specific physical or chemical characteristics.
Mechanism of Action
The mechanism of action of 1-(3-Ethylsulfanylpropyl)-3-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the urea moiety suggests potential interactions with hydrogen-bonding sites, while the cyclopropyl and pyrrolidinone rings may influence its binding affinity and specificity.
Comparison with Similar Compounds
- 1-(3-Methylsulfanylpropyl)-3-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]urea
- 1-(3-Ethylsulfanylpropyl)-3-[1-(2-ethylcyclopropyl)-5-oxopyrrolidin-3-yl]urea
Comparison:
- Structural Differences: Variations in the alkyl groups attached to the sulfur or cyclopropyl ring can significantly affect the compound’s physical and chemical properties.
- Unique Features: The specific combination of the ethylsulfanylpropyl group and the 2-methylcyclopropyl-pyrrolidinone structure in 1-(3-Ethylsulfanylpropyl)-3-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]urea may confer unique reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
1-(3-ethylsulfanylpropyl)-3-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2S/c1-3-20-6-4-5-15-14(19)16-11-8-13(18)17(9-11)12-7-10(12)2/h10-12H,3-9H2,1-2H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUSQCAAYOTZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCCNC(=O)NC1CC(=O)N(C1)C2CC2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)tetrazol-5-yl]sulfanylmethyl]pyridin-2-amine](/img/structure/B6708285.png)
![3-methylsulfonyl-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B6708290.png)
![N-[3-(2-methylphenoxy)propyl]-3-methylsulfonylpyrrolidine-1-carboxamide](/img/structure/B6708297.png)

![1-(4-Methylsulfanylbutyl)-3-(8-oxaspiro[4.5]decan-4-yl)urea](/img/structure/B6708305.png)
![N-[3-(3-fluorophenyl)propyl]-3-methylsulfonylpyrrolidine-1-carboxamide](/img/structure/B6708310.png)

![1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]urea](/img/structure/B6708319.png)
![1-[(1-methylpyrrol-2-yl)methyl]-3-[(1R)-1-(2-methylsulfanylphenyl)ethyl]urea](/img/structure/B6708337.png)
![1-[1-(2-Methylcyclopropyl)-5-oxopyrrolidin-3-yl]-3-(8-oxaspiro[4.5]decan-4-yl)urea](/img/structure/B6708351.png)
![1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-(2-pyrazol-1-ylethyl)urea](/img/structure/B6708359.png)
![1-[4-[(Dimethylamino)methyl]cyclohexyl]-3-(8-oxaspiro[4.5]decan-4-yl)urea](/img/structure/B6708376.png)
![N-[(5,5-dimethyloxolan-2-yl)methyl]-4-(2-sulfamoylethyl)piperazine-1-carboxamide](/img/structure/B6708384.png)
![N-[2-(2-acetamidoethylcarbamoyl)phenyl]-3,5-dimethyloxolane-2-carboxamide](/img/structure/B6708394.png)
